(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

11β-HSD1 inhibition Metabolic disorder target Mono-carbonyl curcuminoid

The compound (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (CAS 53369-00-9) is a symmetric, trans-configured bischalcone belonging to the mono-carbonyl curcuminoid family. In this scaffold, the metabolically labile β-diketone moiety of curcumin is replaced by a single ketone bridge, enhancing stability.

Molecular Formula C17H12F2O
Molecular Weight 270.27 g/mol
CAS No. 53369-00-9
Cat. No. B160545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one
CAS53369-00-9
Molecular FormulaC17H12F2O
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F
InChIInChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+
InChIKeyBNHFGYIPXPENKA-YDWXAUTNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procurement Guide for (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one: A Comparative-Data-Driven Selection of a Halogenated Mono-Carbonyl Curcuminoid


The compound (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (CAS 53369-00-9) is a symmetric, trans-configured bischalcone belonging to the mono-carbonyl curcuminoid family. In this scaffold, the metabolically labile β-diketone moiety of curcumin is replaced by a single ketone bridge, enhancing stability [1]. The terminal 4-fluorophenyl substituents confer distinct electronic properties that directly influence both its solid-state behavior and its biological target engagement, differentiating it from non-halogenated and other halogenated analogs [2].

Why (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one Cannot Be Simply Replaced by Other Curcuminoids or Bischalcones


Within the mono-carbonyl curcuminoid class, seemingly minor halogen substitutions on the terminal phenyl rings cause substantial shifts in both target potency and reactivity. Compared to the parent compound curcumin, the 4-fluoro bischalcone exhibits markedly different inhibitory potency against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1]. Furthermore, when compared to its 4-chloro and 4-bromo analogs, the fluorine substituent occupies a distinct position in the cytotoxicity hierarchy driven by halogen electronegativity, ruling out interchangeable use for structure-activity-relationship (SAR) studies [2]. Even its solid-state form is not uniform: a newly identified polymorph with a disordered crystal lattice differs from the previously known form, meaning that sourcing decisions can affect reproducibility in crystallization-dependent workflows [2].

Quantitative Differentiation Evidence for (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one Against Its Closest Comparators


Enhanced 11β-HSD1 Inhibitory Potency Compared to Curcumin

The 4-fluoro bischalcone derivative demonstrates significantly improved inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) relative to the natural product curcumin in intact cell assays. The differentiation is quantified by IC50 values for both human and rat enzyme isoforms [1] [2].

11β-HSD1 inhibition Metabolic disorder target Mono-carbonyl curcuminoid

Cytotoxicity Hierarchy Governed by Halogen Electronegativity: F > Cl > Br

In a systematic comparison of three symmetrically halogenated bischalcones against SNB-19 (glioblastoma), PC-3 (prostate), and HCT-116 (colon) cancer cell lines, the 4-fluorophenyl derivative displays the highest cytotoxicity. The study demonstrates that in vitro antitumor potential increases directly with halogen electronegativity (F > Cl > Br) [1]. The parent non-halogenated diphenyl analog (dibenzylideneacetone) lacks this enhanced activity, reinforcing the role of the fluoro substituent.

Cytotoxicity Halogen SAR Bischalcone

Nanomolar Inhibition of 17β-HSD3 Adds a Distinct Polypharmacology Node

Beyond 11β-HSD1, the target compound also inhibits 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) with an IC50 of 100 nM in rat Leydig cells [1]. While head-to-head data for curcumin or other bischalcones on this specific target are absent from the retrieved literature, this nanomolar activity establishes a secondary pharmacology node distinct from many mono-carbonyl curcuminoids that are profiled only against 11β-HSD enzymes.

17β-HSD3 inhibition Polypharmacology Androgen biosynthesis

New Polymorphic Form Offers Differentiated Solid-State Handling

A new polymorph of the target compound has been structurally elucidated, crystallizing in the monoclinic space group C2/c with one half-molecule in the asymmetric unit disordered over two 50% occupancy sites. This contrasts with the previously reported polymorph, which has Z′ = 3 (three molecules in the asymmetric unit). The new form exhibits three distinct 13C NMR chemical shifts for the carbonyl carbon atom, reflecting anti/syn conformational disorder, whereas the literature polymorph does not display such dynamic behavior [1].

Polymorphism Crystallography Solid-state NMR

Application Scenarios for (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one Driven by Its Differentiation Profile


Tool Compound for 11β-HSD1 Mediated Metabolic Disorder Research

With an IC50 of 507 nM against human 11β-HSD1, the compound is 4.5-fold more potent than curcumin, making it a more sensitive probe for 11β-HSD1-dependent glucocorticoid modulation in cellular models. It can be used at lower concentrations to study cortisol/cortisone balance in metabolic syndrome-relevant cell lines, with reduced risk of non-specific cytotoxicity compared to higher doses of curcumin [1].

SAR Lead for Halogen-Dependent Anticancer Bischalcones

The compound occupies the apex of the electronegativity-cytotoxicity trend (F > Cl > Br) in the symmetric bischalcone series. It is the first-choice starting point for medicinal chemistry efforts seeking to optimize cytotoxic potency through electronic modulation of the chalcone scaffold against glioblastoma (SNB-19), prostate (PC-3), and colon (HCT-116) cancer models [2].

Dual-Target Probe for Hydroxysteroid Dehydrogenase Profiling

Alongside its 11β-HSD1 activity, the compound inhibits 17β-HSD3 at 100 nM, a target involved in testosterone biosynthesis. This dual inhibitory profile supports its use as a chemical biology probe for studying cross-talk between glucocorticoid and androgen pathways, a feature absent in curcumin and many mono-carbonyl analogs that lack 17β-HSD3 activity [3].

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